5-Fluoroquinolin-8-amine hydrochloride
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Overview
Description
5-Fluoroquinolin-8-amine hydrochloride is a chemical compound with the molecular formula C₉H₈ClFN₂. It belongs to the class of fluoroquinolines, which are known for their significant biological activities, particularly in the field of antibacterial agents . The incorporation of a fluorine atom into the quinoline ring system enhances its biological activity and provides unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoroquinolin-8-amine hydrochloride typically involves the fluorination of quinoline derivatives. One common method includes the direct fluorination of 6-methoxyquinoline, which results in the formation of 5,5-difluoroquinolin-6-one . Another approach involves the nucleophilic substitution of halogen atoms or the diaza group in quinoline derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale fluorination reactions under controlled conditions. These methods ensure high yield and purity of the final product. The use of organometallic compounds and cross-coupling reactions are also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-Fluoroquinolin-8-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are often employed.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, amine derivatives, and various substituted quinolines .
Scientific Research Applications
5-Fluoroquinolin-8-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antibacterial and antiviral properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Fluoroquinolin-8-amine hydrochloride involves the inhibition of bacterial DNA synthesis. It binds to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV. This action blocks the progress of the replication fork, leading to bacterial cell death . The molecular targets include DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication .
Comparison with Similar Compounds
Similar Compounds
- Norfloxacin
- Pefloxacin
- Ciprofloxacin
- Ofloxacin
- Nalidixic acid (non-fluorinated quinolone)
Uniqueness
5-Fluoroquinolin-8-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the fluorine atom at the 5-position enhances its antibacterial properties compared to non-fluorinated quinolones .
Properties
CAS No. |
1956365-14-2 |
---|---|
Molecular Formula |
C9H8ClFN2 |
Molecular Weight |
198.62 g/mol |
IUPAC Name |
5-fluoroquinolin-8-amine;hydrochloride |
InChI |
InChI=1S/C9H7FN2.ClH/c10-7-3-4-8(11)9-6(7)2-1-5-12-9;/h1-5H,11H2;1H |
InChI Key |
QJBGXJZDGJCXQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)N)F.Cl |
Origin of Product |
United States |
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